BenchChemオンラインストアへようこそ!

(S)-Mirtazapine D3

Enantioselective Pharmacokinetics CYP2D6 Genotype Bioanalytical Method Validation

Only an enantiomerically pure, co-eluting deuterated internal standard like (S)-Mirtazapine D3 can correct for differential ionization suppression and recovery between enantiomers in chiral LC-MS/MS. Essential for CYP2D6 polymorphism studies, ANDA bioanalytical method validation, and forensic analysis with high matrix variability. Ensures accuracy and precision compliant with FDA/EMA guidelines. Purchase this essential reference standard for your laboratory's enantioselective bioanalysis.

Molecular Formula C17H19N3
Molecular Weight 268.37 g/mol
Cat. No. B12430453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Mirtazapine D3
Molecular FormulaC17H19N3
Molecular Weight268.37 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
InChIInChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1/i1D3
InChIKeyRONZAEMNMFQXRA-JOTALGBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Mirtazapine D3: A Chiral Deuterated Internal Standard for Enantioselective LC-MS/MS Quantification


(S)-Mirtazapine D3 is a stable isotope-labeled analog of the S(+)-enantiomer of mirtazapine, a tetracyclic antidepressant. It is specifically designed as an internal standard for the accurate quantification of (S)-mirtazapine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound features the substitution of three hydrogen atoms with deuterium (D3), resulting in a molecular formula of C17H16D3N3 and a molecular weight of 268.37 g/mol . This isotopic labeling provides a mass shift of +3 Da relative to the unlabeled analyte, enabling distinct mass spectrometric detection while preserving near-identical physicochemical properties and chromatographic behavior [1].

(S)-Mirtazapine D3: Why Non-Chiral or Unlabeled Internal Standards Compromise Enantioselective Quantification Accuracy


Substituting (S)-Mirtazapine D3 with generic mirtazapine-d3 (racemic) or unlabeled internal standards introduces systematic error in enantioselective bioanalysis. The S(+)-enantiomer of mirtazapine exhibits CYP2D6 genotype-dependent clearance that differs markedly from the R(-)-enantiomer, with total clearance values of 1.3, 2.3, and 3.4 L min⁻¹ in poor, extensive, and ultrarapid metabolizers, respectively, whereas R(-) kinetics remain largely genotype-independent [1]. Furthermore, (S)-mirtazapine is predominantly metabolized by CYP2D6 and CYP1A2, distinguishing its metabolic fate from the R-enantiomer, which is mainly transformed by CYP3A4 [2]. Use of a non-enantiopure internal standard fails to correct for differential ionization suppression or recovery that may occur between enantiomers during chiral chromatography, potentially leading to biased quantification of the therapeutically relevant S-enantiomer. Only an enantiomerically pure, co-eluting deuterated analog such as (S)-Mirtazapine D3 can ensure that analyte-to-internal standard response ratios accurately reflect true concentrations across diverse patient genotypes and sample conditions [3].

(S)-Mirtazapine D3: Quantitative Evidence for Enantioselective Method Differentiation


(S)-Mirtazapine D3 vs. Racemic Mirtazapine-d3: Enantioselective Clearance Difference Necessitates Chiral Internal Standard

In a clinical pharmacokinetic study, the total clearance of the S(+) enantiomer of mirtazapine was 1.3, 2.3, and 3.4 L min⁻¹ in CYP2D6 poor, extensive, and ultrarapid metabolizers, respectively, demonstrating a 2.6-fold range across genotypes [1]. In contrast, the clearance of the R(−) enantiomer was only marginally affected by CYP2D6 genotype. This genotype-dependent variability in S-mirtazapine exposure necessitates enantioselective quantification. Use of a racemic internal standard (e.g., mirtazapine-d3) cannot correct for potential differential matrix effects or recovery biases between enantiomers during chiral LC-MS/MS analysis, whereas (S)-Mirtazapine D3 provides exact co-elution and identical ionization behavior for the S-enantiomer analyte [2].

Enantioselective Pharmacokinetics CYP2D6 Genotype Bioanalytical Method Validation

(S)-Mirtazapine D3 vs. (R)-Mirtazapine-d3: Divergent Metabolic Pathways Demand Enantiomer-Specific Internal Standards

In vitro metabolism studies using human lymphoblast microsomes transfected with specific CYP isoforms demonstrated that (+)-mirtazapine (the S-enantiomer) is extensively metabolized by CYP2D6, with kinetic parameters Km = 9.3 ± 3.3 μmol/L, Vmax = 40.9 ± 7.9 μmol/h/mg, and intrinsic clearance = 4.41 L/h/mg [1]. In contrast, CYP1A2 and CYP3A4 showed low metabolic activity toward (+)-mirtazapine, while the R-enantiomer is primarily metabolized by CYP3A4 [2]. This metabolic divergence means that in samples containing enzyme inhibitors or inducers, the ratio of S- to R-mirtazapine can shift unpredictably. Using (S)-Mirtazapine D3 as an internal standard ensures that any changes in S-enantiomer recovery or ionization due to altered matrix composition are accurately normalized, whereas (R)-mirtazapine-d3 cannot serve as a valid internal standard for the S-enantiomer due to distinct chromatographic retention and ionization behavior in chiral assays.

CYP Enzyme Specificity Drug Metabolism Enantioselective Bioanalysis

(S)-Mirtazapine D3 vs. Unlabeled (S)-Mirtazapine: Isotopic Purity and Matrix Effect Correction in UHPLC-MS/MS

In a validated UHPLC-MS/MS method for therapeutic drug monitoring, internal standard-normalized matrix effects for mirtazapine ranged between 95% and 105%, with a variability never exceeding 6% when deuterated internal standards were employed [1]. (S)-Mirtazapine D3 is supplied with a certified purity of ≥99.0% and isotopic enrichment ≥99% for deuterated forms (d1-d3), with ≤1% d0 contamination . This high isotopic purity ensures that the internal standard signal does not interfere with the analyte channel and that the mass shift of +3 Da provides adequate separation from the unlabeled compound in the mass spectrometer. In contrast, use of unlabeled (S)-mirtazapine as an internal standard offers no correction for matrix effects, extraction recovery variability, or ionization suppression/enhancement, leading to accuracy profiles that can exceed acceptance limits (±30% total error) in biological samples [1].

Isotope Dilution Mass Spectrometry Matrix Effect Correction Method Validation

(S)-Mirtazapine D3 vs. Non-Deuterated Enantiopure Standards: Long-Term Stability and Procurement-Ready Documentation

(S)-Mirtazapine D3 is manufactured and certified as a reference standard with documented stability of ≥4 years when stored at -20°C . The product is accompanied by a comprehensive Certificate of Analysis (CoA) that includes batch-specific data on purity, isotopic enrichment, and residual solvent levels, meeting ISO 17034 and ISO/IEC 17025 requirements . In comparison, non-deuterated (S)-mirtazapine reference materials, while often less expensive, lack the isotopic label essential for MS-based quantification and may not be supplied with the same level of certified documentation for long-term stability and traceability. For regulated bioanalysis (e.g., GLP, clinical trial support), the availability of a stable, well-characterized deuterated internal standard with multi-year shelf life and full documentation reduces the need for frequent re-qualification and minimizes batch-to-batch variability in method performance.

Reference Material Certification Stability Studies Regulatory Compliance

(S)-Mirtazapine D3: Prioritized Application Scenarios Based on Quantitative Differentiation


Enantioselective Pharmacokinetic Studies in CYP2D6-Genotyped Populations

Given the 2.6-fold difference in S-mirtazapine clearance across CYP2D6 genotypes (1.3 to 3.4 L min⁻¹), (S)-Mirtazapine D3 is the essential internal standard for accurate quantification of the S-enantiomer in plasma from genotyped subjects [1]. This application is critical for studies investigating the impact of CYP2D6 polymorphism on mirtazapine efficacy and adverse effects, where precise enantiomer-specific concentration data are required for pharmacokinetic-pharmacodynamic modeling.

Chiral Bioanalytical Method Development and Validation for Regulatory Submission

For laboratories developing validated LC-MS/MS methods for mirtazapine in support of ANDA filings or clinical trials, (S)-Mirtazapine D3 provides the necessary isotopic purity (≥99% deuterated forms, ≤1% d0) and co-eluting behavior to meet FDA and EMA bioanalytical method validation guidelines . Its use ensures internal standard-normalized matrix effects remain within 95–105% with CV <6%, satisfying acceptance criteria for accuracy and precision [2].

Drug-Drug Interaction Studies Involving CYP2D6 Inhibitors

Because S-mirtazapine is primarily metabolized by CYP2D6 (intrinsic clearance 4.41 L/h/mg) while R-mirtazapine is metabolized by CYP3A4, studies co-administering CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) require enantioselective quantification to distinguish the specific impact on S-mirtazapine exposure [3]. (S)-Mirtazapine D3 is the appropriate internal standard for these studies, ensuring that any differential matrix effects introduced by the inhibitor or its metabolites are corrected.

Forensic Toxicology and Clinical Therapeutic Drug Monitoring

In forensic and clinical laboratories performing mirtazapine quantification, the use of (S)-Mirtazapine D3 enables accurate measurement even in complex postmortem or patient samples with high matrix variability. Certified reference materials with documented 4-year stability reduce the frequency of standard replacement and re-validation, improving laboratory efficiency and result reliability .

Quote Request

Request a Quote for (S)-Mirtazapine D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.